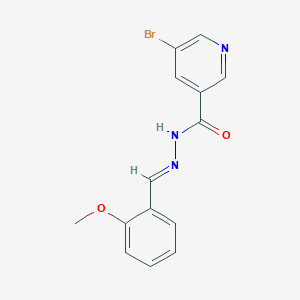

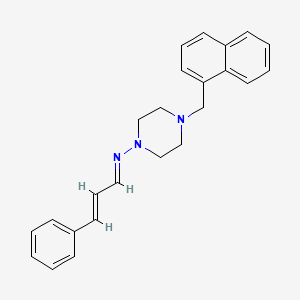

4-methyl-N'-(phenylacetyl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-methyl-N'-(phenylacetyl)benzohydrazide involves the reaction of specific precursors in conditions that favor the formation of the desired compound. For instance, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide in refluxing ethanol can produce related compounds characterized by NMR spectroscopy and single-crystal X-ray structure study (Asegbeloyin et al., 2014). Such methods emphasize the importance of controlled conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of 4-methyl-N'-(phenylacetyl)benzohydrazide is determined through techniques like single-crystal X-ray diffraction, revealing a nonplanar molecule with specific bonding patterns and geometry. Intermolecular hydrogen bonding can form complex ring systems, indicative of the compound's structural stability and potential reactivity (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

The reactivity of 4-methyl-N'-(phenylacetyl)benzohydrazide with various metal halides to produce complexes provides insights into its chemical properties. These complexes can be characterized by elemental analysis, molar conductance, magnetic measurements, and spectral studies, highlighting the compound's versatility in forming stable complexes with potential applications in materials science and catalysis (Asegbeloyin et al., 2014).

Physical Properties Analysis

The physical properties of 4-methyl-N'-(phenylacetyl)benzohydrazide, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties are determined through experimental methods and are essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

4-methyl-N'-(phenylacetyl)benzohydrazide exhibits a range of chemical properties, including its reactivity with different reagents and conditions to form various products. Its ability to form complexes with metals, as well as its potential biological activity against specific cell lines, demonstrates the compound's chemical versatility and its potential in research and industrial applications (Asegbeloyin et al., 2014).

Scientific Research Applications

Synthesis and Characterization

- The synthesis of benzohydrazide derivatives involves reactions with various chemical entities, leading to compounds characterized by NMR spectroscopy and single-crystal X-ray structure studies. These reactions have been utilized to create molecules with potential biological activities, including antimicrobial and cytotoxic effects against certain cancer cells (Asegbeloyin et al., 2014).

Antimicrobial and Anticancer Activities

- A series of benzohydrazide derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials, showing potent activity against specific microbial strains and cancer cell lines. This illustrates the potential of benzohydrazide derivatives in developing new antimicrobial and anticancer agents (Kumar et al., 2017).

Biological Interactions and Mechanisms

- Research on bovine serum amine oxidase interaction with phenylhydrazine and aromatic hydrazides, including benzohydrazides, has provided insights into the enzyme's half-site reactivity. This research is crucial for understanding the biological roles of these compounds and their potential therapeutic applications (Morpurgo et al., 1992).

Corrosion Inhibition Studies

- Benzohydrazide derivatives have been studied for their corrosion inhibition properties, highlighting their potential application in protecting metals from corrosion in acidic environments. This research points to the industrial application of these compounds in extending the life of metal structures and components (Singh et al., 2018).

Pharmacological Evaluations

- The pharmacological evaluation of substituted-N'-(1E)-substituted-phenylmethylidene]benzohydrazide analogs has shown promising antioxidant, anti-inflammatory, and antimicrobial activities. These studies contribute to the development of new therapeutic agents with potential applications in treating various diseases and conditions (Bala et al., 2013).

properties

IUPAC Name |

4-methyl-N'-(2-phenylacetyl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-12-7-9-14(10-8-12)16(20)18-17-15(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKUPDWCPGUCPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967789 |

Source

|

| Record name | N-(4-Methylbenzoyl)-2-phenylethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-(phenylacetyl)benzohydrazide | |

CAS RN |

5324-66-3 |

Source

|

| Record name | N-(4-Methylbenzoyl)-2-phenylethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}-4-piperidinecarboxylate](/img/structure/B5588935.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5588937.png)

![4-methyl-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5588959.png)

![1-[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5588962.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5588973.png)

![N-(2,5-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588979.png)

![2-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588992.png)

![1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5589008.png)

![N-(3,5-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5589017.png)